molecular formula C24H18N2O4 B12480912 N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide

N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide

Cat. No.: B12480912
M. Wt: 398.4 g/mol
InChI Key: NJNANQATIGGRIT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylphenyl group and a dioxoisoindolylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride under acidic conditions.

    Formation of the Dioxoisoindolylmethyl Intermediate: The dioxoisoindolylmethyl group is introduced through a reaction between phthalic anhydride and an appropriate amine, followed by reduction and subsequent functionalization.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the dioxoisoindolylmethyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The dioxoisoindolyl group can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the dioxoisoindolyl group may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)benzamide: Lacks the dioxoisoindolylmethyl group, which may result in different chemical and biological properties.

    N-(3-acetylphenyl)-N-methylbenzamide: Contains a methyl group instead of the dioxoisoindolylmethyl group, potentially altering its reactivity and applications.

Uniqueness

N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide is unique due to the presence of both the acetylphenyl and dioxoisoindolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C24H18N2O4/c1-16(27)18-10-7-11-19(14-18)25(22(28)17-8-3-2-4-9-17)15-26-23(29)20-12-5-6-13-21(20)24(26)30/h2-14H,15H2,1H3

InChI Key

NJNANQATIGGRIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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